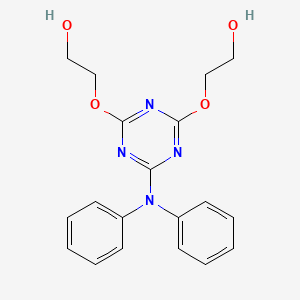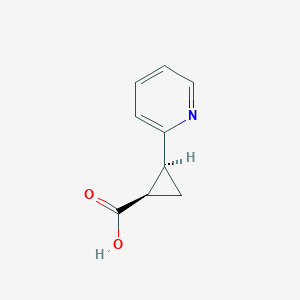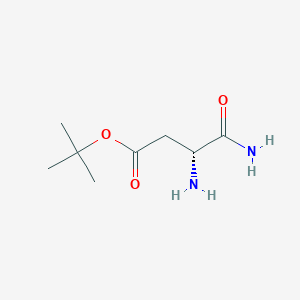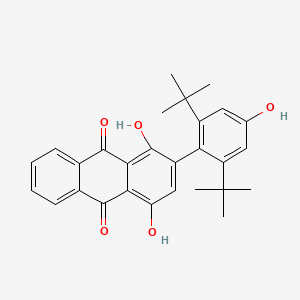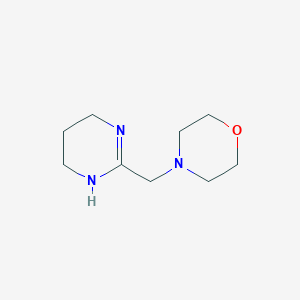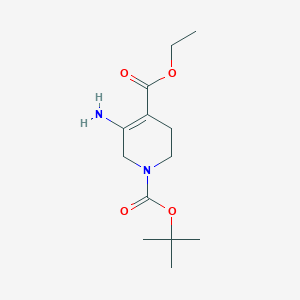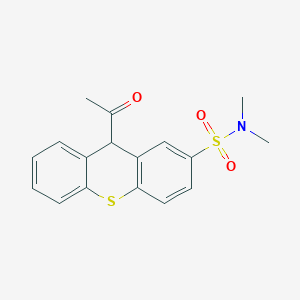
9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide is a chemical compound belonging to the thioxanthene class. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound is characterized by its unique structure, which includes an acetyl group, a dimethylamino group, and a sulfonamide group attached to the thioxanthene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide typically involves multiple steps. One common method starts with the acetylation of 9-lithio-N,N-dimethylthioxanthene-2-sulfonamide. This intermediate is then subjected to a condensation reaction, followed by an amine exchange to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioxanthene derivatives with different functional groups.
Applications De Recherche Scientifique
9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is explored for its potential use as an antipsychotic agent, similar to other thioxanthenes.
Industry: It is used in the development of new materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide involves its interaction with various molecular targets. It acts as an antagonist on different postsynaptic receptors, including dopaminergic, serotonergic, histaminergic, alpha-adrenergic, and muscarinic receptors. This broad receptor activity contributes to its potential therapeutic effects, such as antipsychotic, anxiolytic, and anti-depressive properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiothixene: Another thioxanthene derivative used as an antipsychotic agent.
Chlorprothixene: A thioxanthene derivative with similar antipsychotic properties.
Flupenthixol: A thioxanthene derivative used in the treatment of schizophrenia.
Propriétés
Formule moléculaire |
C17H17NO3S2 |
|---|---|
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
9-acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide |
InChI |
InChI=1S/C17H17NO3S2/c1-11(19)17-13-6-4-5-7-15(13)22-16-9-8-12(10-14(16)17)23(20,21)18(2)3/h4-10,17H,1-3H3 |
Clé InChI |
NLMLEQUSGRGRNP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


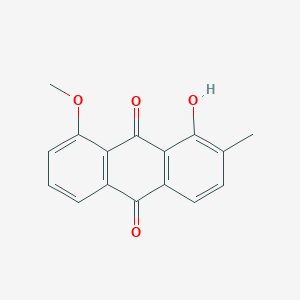
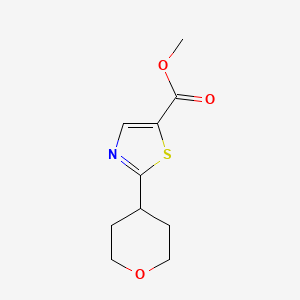
![2-Methyl-1-[10-[(2-methylquinolin-4-yl)amino]decyl]quinolin-1-ium-4-amine;chloride](/img/structure/B13149304.png)

![Tert-butyl 4-(5-isopropoxy-2-methyl-4-(4-(spiro[cyclopropane-1,3'-indoline]-1'-yl)-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)piperidine-1-carboxylate](/img/structure/B13149317.png)
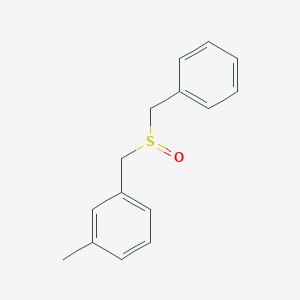
![Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-)](/img/structure/B13149329.png)
